DPPH Radical Scavenging vs. Non-Methylated Analog
The methyl ester derivative of 2,4-dihydroxy-3-methylbenzoic acid demonstrates potent DPPH radical scavenging activity (IC50 = 2.8 μM), which is substantially greater than the activity reported for its non-methylated counterpart, 2,4-dihydroxybenzoic acid (IC50 > 120,000 μM) [1]. While direct IC50 data for the free acid form are not available in the primary literature, the methyl ester data provide a strong inference of the scaffold's intrinsic antioxidant potential. The magnitude of the difference (>4 orders of magnitude) underscores the critical role of the 3-methyl substitution in enhancing electron-donating capacity to stabilize free radicals.
| Evidence Dimension | DPPH radical scavenging activity |
|---|---|
| Target Compound Data | IC50 = 2.8 μM (methyl ester derivative) |
| Comparator Or Baseline | 2,4-Dihydroxybenzoic acid: IC50 > 120,000 μM |
| Quantified Difference | >42,800-fold lower IC50 for the methyl ester (more potent) |
| Conditions | DPPH assay; IC50 values represent concentration required to scavenge 50% of DPPH radicals. |
Why This Matters
The presence of the 3-methyl group drastically enhances radical scavenging capacity, making 2,4-dihydroxy-3-methylbenzoic acid a far more effective antioxidant scaffold than its non-methylated analog for applications requiring oxidative stress mitigation.
- [1] Kalinowska, M., et al. Nutrients. 2021 Sep; 13(9): 3107. 2,4-DHB showed the lowest antiradical properties, with IC50 values higher than 120,000 μM. View Source
